Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Description

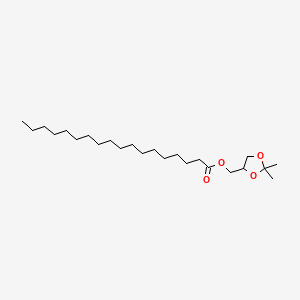

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester (CAS 32852-69-0), is a glycerol ketal ester derived from stearic acid (octadecanoic acid) and solketal (2,2-dimethyl-1,3-dioxolan-4-ylmethanol). This compound features a saturated C18 fatty acid chain esterified to a dioxolane ring, which confers unique solubility and stability properties. It has been identified in plant extracts, such as cultivated licorice (Glycyrrhiza uralensis), and synthesized for applications in pharmaceuticals and biodegradable materials .

Properties

Molecular Formula |

C24H46O4 |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl octadecanoate |

InChI |

InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h22H,4-21H2,1-3H3 |

InChI Key |

OSKVRYMCKSTGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves direct acid-catalyzed esterification of stearic acid with solketal. The reaction typically proceeds as follows:

- Reactants : Stearic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal).

- Catalysts : Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are employed to promote esterification.

- Reaction Conditions : The reaction is carried out under reflux or at elevated temperatures (~60 °C) for several hours (commonly 4 hours).

- Solvent : Often solvent-free conditions are preferred to avoid acetal ring hydrolysis, but polar aprotic solvents like dimethylformamide (DMF) may be used in some protocols.

- Molar Ratios : Optimal molar ratio of solketal to stearic acid is approximately 1.5:1 to maximize yield without excessive reagent waste.

This method achieves high selectivity (75–80% yield) and minimizes by-product formation, such as esterification at secondary hydroxyl groups or acetal ring opening. The primary alcohol group on the 5-membered dioxolane ring is more reactive than secondary alcohols in related 6-membered rings, favoring selective ester formation.

Industrial Scale Production

For industrial-scale synthesis, continuous flow reactors are utilized to enhance control over reaction parameters:

- Continuous Flow Reactors : Allow precise temperature and pressure control, improving yield and purity.

- Solid Acid Catalysts : Use of heterogeneous acid catalysts can facilitate catalyst recovery and reduce waste.

- Process Optimization : Kinetic control and low-temperature operation help minimize side reactions and by-products.

- Catalyst Recycling : Acid catalyst removal and recycling are critical for cost-effectiveness and environmental compliance.

These methods enable scalability while maintaining product quality and selectivity.

Reaction Monitoring and Product Characterization

The progress and purity of the esterification reaction are monitored by several analytical techniques:

| Technique | Purpose | Details |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and purity | Silica gel plates, visualized under UV or staining |

| Gas-Liquid Chromatography (GLC) | Identification and quantification of reactants/products | Confirms ester formation and absence of free acid/alcohol |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Detects minor impurities and confirms conversion |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and regioselectivity | Identifies ester linkage, confirms dioxolane ring integrity |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern analysis | Confirms molecular formula C₂₄H₄₆O₄ (MW ~398 g/mol) |

These techniques ensure the ester is correctly synthesized without acetal ring cleavage or unwanted side reactions.

Detailed Reaction Parameters and Yields

A representative optimized reaction condition for the synthesis of stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is summarized below:

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 60 °C | Mild heating to avoid acetal hydrolysis |

| Reaction Time | 4 hours | Sufficient for >90% conversion |

| Catalyst Type | p-Toluenesulfonic acid (PTSA) | 5 wt% relative to stearic acid |

| Molar Ratio (Solketal:Stearic Acid) | 1.5:1 | Balances yield and reagent economy |

| Solvent | Solvent-free | Avoids acetal ring opening |

| Yield | >90% | High selectivity and conversion |

This protocol was developed based on extensive catalyst screening and optimization to prevent acetal ring opening despite acidic conditions.

Alternative Synthetic Approaches

- Esterification via Acid Chlorides : Conversion of stearic acid to stearoyl chloride followed by reaction with solketal alcohol can be used to improve reaction rates and selectivity. This method requires careful handling of acid chlorides and by-products.

- Base-Catalyzed Esterification : Less common due to potential acetal instability under basic conditions but may be used with protective strategies.

- Enzymatic Esterification : Lipase-catalyzed esterification offers mild reaction conditions and high selectivity but is limited by enzyme cost and scalability.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | PTSA, 60 °C, solvent-free, 4 h | High selectivity, simple setup | Requires acid handling, acetal stability concerns | >90% |

| Acid Chloride Method | Stearoyl chloride + solketal, base | Faster reaction | Acid chloride handling, side reactions possible | 75–85% |

| Enzymatic Esterification | Lipase, mild conditions | Environmentally friendly, selective | Enzyme cost, longer reaction times | Variable (60–80%) |

| Continuous Flow Reactor | Solid acid catalysts, controlled T/P | Scalable, efficient | Requires specialized equipment | >90% |

Research Findings and Notes

- The esterification of solketal with stearic acid proceeds without acetal ring hydrolysis under carefully controlled acidic conditions, which is notable given the usual acid sensitivity of acetals.

- The primary hydroxyl group on the dioxolane ring is more reactive, facilitating selective ester formation and reducing by-products.

- Continuous flow processes and solid acid catalysts represent promising avenues for industrial production, improving sustainability and process efficiency.

- Analytical techniques such as NMR and mass spectrometry confirm the molecular integrity of the ester, including retention of the dioxolane ring and the saturated fatty acid chain.

Chemical Reactions Analysis

Types of Reactions

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Stearic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

Reduction: Stearyl alcohol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties and stability.

Mechanism of Action

The mechanism of action of stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can lead to changes in cellular signaling pathways, potentially resulting in antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Saturation : Oleic acid derivatives (C18:1) exhibit lower molecular weights and altered physicochemical properties due to unsaturation, enhancing fluidity compared to saturated stearic acid esters .

- Biological Source Variations: The docosanoic acid (C22) analog is found in licorice, suggesting biosynthetic flexibility in plant-derived esters .

Cytotoxicity and Therapeutic Potential

- Maleopimaric Acid Ester : Exhibits low cytotoxicity (IC₅₀ > 100 μM) in HEK293 and SH-SY5Y cell lines, suggesting safety for drug delivery applications .

- Palmitic Acid, (2-phenyl-1,3-dioxolan-4-yl)methyl Ester: Demonstrates antitumor activity against lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cells, attributed to phenyl-enhanced bioactivity .

Antioxidant and Anti-inflammatory Activity

- Octadecanoic Acid Phenyl-Dioxolane Ester: Shows marked antioxidant and anti-inflammatory effects, likely due to the phenyl group’s radical scavenging capacity .

- Stearic Acid Dimethyl-Dioxolane Ester: No direct antioxidant data, but related licorice esters (e.g., docosanoic acid derivatives) exhibit mild anti-inflammatory properties .

Biological Activity

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is a fatty acid derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes a dioxolane moiety that may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and biochemistry.

- Chemical Formula : C24H46O4

- Molar Weight : 398.64 g/mol

- SMILES Representation : CCCCCCCCCCCCCCCCCCC(=O)OC1CC(O1)(C)C(C)C

Biological Activity Overview

The biological activity of stearic acid derivatives can be attributed to their roles in various metabolic processes and their interactions with cellular components. Notably, stearic acid itself has been shown to regulate mitochondrial function and morphology in humans.

1. Mitochondrial Regulation

Stearic acid (C18:0) has been shown to induce mitochondrial fusion and enhance mitochondrial function. A study demonstrated that ingestion of stearic acid leads to significant changes in mitochondrial morphology within three hours, indicating its role as a signaling molecule that influences energy metabolism . This effect is mediated through specific pathways that regulate mitofusin activity, which is critical for mitochondrial dynamics.

2. Cytochrome P450 Interaction

Research indicates that stearic acid and its esters exhibit varying degrees of interaction with cytochrome P450 enzymes, which are essential for drug metabolism. The compound has been identified as a substrate and inhibitor for several CYP enzymes:

- CYP3A4 : Inhibition at 81.13%

- CYP2D6 : Inhibition at 90.97%

This suggests potential implications for drug interactions and metabolism when used in therapeutic contexts .

Case Study 1: Dietary Impact on Mitochondrial Function

In a clinical study involving healthy and diabetic subjects, dietary intake of stearic acid resulted in mitochondrial fusion in 90% of participants. The study highlighted the compound's ability to lower circulating acylcarnitines, suggesting enhanced fatty acid beta-oxidation . This finding underscores the physiological relevance of stearic acid in managing lipid metabolism.

Case Study 2: Synthesis and Characterization

A research effort focused on synthesizing various esters of stearic acid, including the dioxolane derivative. The synthesis was achieved under mild conditions with high selectivity, which is critical for developing stable compounds for further biological testing . The thermal properties of these compounds were characterized, revealing distinct melting points that could influence their biological activity.

Data Tables

| Biological Activity | Observation |

|---|---|

| Mitochondrial Fusion | Induced within 3 hours post-ingestion |

| CYP3A4 Inhibition | 81.13% |

| CYP2D6 Inhibition | 90.97% |

| CYP2C9 Inhibition | 74.51% |

| CYP1A2 Inhibition | 84.88% |

Q & A

Q. What are the established synthetic routes for Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester?

The ester is synthesized via selective esterification using sodium salts of dioxacyclane alcohols. This method achieves high selectivity (75–80% yields) by minimizing by-product formation. The reaction typically involves acid chlorides (e.g., stearoyl chloride) and glycerol-derived cyclic acetals (e.g., 1,3-dioxolan-4-ylmethanol). The primary alcoholate of the 5-membered dioxolane exhibits greater reactivity compared to secondary alcoholates in 6-membered dioxanes, favoring the former .

Q. How is the structure of this ester confirmed post-synthesis?

Structural confirmation involves saponification of the ester followed by gas-liquid chromatography (GLC) analysis. The alcohol moiety (e.g., isopropylidene glycerol) is isolated and compared to an authentic sample via GLC retention times. The acid portion is verified through pKa measurements and IR/NMR spectroscopy .

Q. What analytical techniques are used to characterize purity and stability?

- Thin-layer chromatography (TLC): Monitors reaction progress and purity using silica gel plates.

- High-performance liquid chromatography (HPLC): Quantifies ester content and detects impurities.

- NMR spectroscopy: Confirms regioselectivity (e.g., primary vs. secondary ester formation) and detects stereochemical anomalies.

- Mass spectrometry: Validates molecular weight (MW 398) and fragmentation patterns .

Q. What is the molecular formula and weight of this compound?

Molecular formula: C₂₄H₄₆O₄ Molecular weight: 398 g/mol (confirmed via EPA/NiH mass spectral data) .

Advanced Research Questions

Q. Why do reaction conditions favor 5-membered dioxolane derivatives over 6-membered dioxanes?

The primary alcohol group in 1,3-dioxolan-4-ylmethanol is more nucleophilic than the secondary alcohol in 1,3-dioxan-5-ol. This reactivity difference drives selective esterification, with 5-membered cyclic acetals dominating (70% total yield). Steric hindrance in dioxanes further reduces their participation .

Q. How can researchers resolve contradictions in mass spectral data interpretation for structurally similar esters?

Comparative analysis with analogs (e.g., oleic acid ester, C₂₄H₄₄O₄, MW 396) is critical. Key steps include:

Q. What methodologies assess the cytotoxic activity of this ester?

Cytotoxicity is evaluated using the PrestoBlue® assay on tumor cell lines (A549, MCF-7, HEK293, SH-SY5Y). Cells are exposed to concentrations of 1–100 μM, and metabolic activity is measured via fluorescence. For example, the stearic acid ester shows no cytotoxicity in HEK293 cells at 100 μM, making it a candidate for biocompatible applications .

Q. How does the ester’s structure influence its reactivity in polymerization or copolymerization?

The dioxolane ring enhances steric protection of the ester group, reducing hydrolysis rates. In copolymerization with fumarates (e.g., [(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]methyl fumarate), the ester acts as a monomer, with reactivity dictated by the electron-withdrawing effects of the dioxolane moiety. Kinetic studies via GPC or MALDI-TOF monitor molecular weight distributions .

Q. What challenges arise in scaling up synthesis while maintaining high selectivity?

Key challenges include:

- By-product formation: Competing esterification at secondary hydroxyls.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve yields but complicate purification.

- Catalyst recycling: Sodium salts must be removed via aqueous extraction, increasing waste. Solutions involve kinetic control (low-temperature reactions) and continuous-flow systems .

Q. How do spectral data discrepancies between this ester and its unsaturated analogs inform functionalization strategies?

Unsaturated analogs (e.g., oleic acid ester) show distinct IR stretches (C=O at 1740 cm⁻¹ vs. 1725 cm⁻¹ for saturated esters) and NMR shifts (allylic protons at δ 5.3–5.4 ppm). These differences guide selective hydrogenation or functionalization of the acyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.